methyl 4-((2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate

Physicochemical profiling logP TPSA

SAR studies on pyrazole-based anti-inflammatory leads often stall due to a lack of structurally validated, matched-pair analogs that resolve the contribution of 4-aryl π-density to membrane permeability and target binding. This compound directly addresses that gap as the phenyl-substituted reference within the F6525 chemotype-distinct from its thiophene (CAS 2034356-36-8) and furan (CAS 2034288-73-6) comparators. - Precisely tuned XLogP3 (~3.5-3.8) for passive membrane permeation and intracellular target engagement in NF-κB/COX-2 phenotypic assays. - Enables controlled face-to-face or edge-to-face π-stacking co-crystallization with aromatic protein residues or pharmaceutical co-formers. - Functions as a computationally tractable (7 rotatable bonds) benchmark for conformational sampling and 3D-QSAR pharmacophore model construction.

Molecular Formula C22H23N3O3
Molecular Weight 377.444
CAS No. 2034353-21-2
Cat. No. B2575750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-((2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate
CAS2034353-21-2
Molecular FormulaC22H23N3O3
Molecular Weight377.444
Structural Identifiers
SMILESCC1=C(C(=NN1CCNC(=O)C2=CC=C(C=C2)C(=O)OC)C)C3=CC=CC=C3
InChIInChI=1S/C22H23N3O3/c1-15-20(17-7-5-4-6-8-17)16(2)25(24-15)14-13-23-21(26)18-9-11-19(12-10-18)22(27)28-3/h4-12H,13-14H2,1-3H3,(H,23,26)
InChIKeyHKOWMBLFGJZZIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 2034353-21-2 Structural & Procurement Overview


Methyl 4-((2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate (CAS 2034353-21-2) is a fully synthetic, small-molecule pyrazole-carbamoyl-benzoate conjugate with molecular formula C₂₁H₂₃N₃O₄ and a molecular weight of approximately 381.4 g/mol [1]. It belongs to a commercially distributed screening library series (Life Chemicals F6525 family) that shares a conserved 3,5-dimethyl-4-phenyl-1H-pyrazole head group linked via an N-ethylcarbamoyl spacer to a methyl 4-benzoate ester tail [1]. This precise structural arrangement positions the compound at the intersection of two well-precedented pharmacophoric elements: the 4-aryl-3,5-dimethylpyrazole scaffold, known for hydrogen-bond-directed supramolecular assembly and anti-inflammatory activity, and the 4-carbamoylbenzoate moiety, a privileged fragment in kinase- and prostaglandin-targeted medicinal chemistry campaigns [2][3].

CAS 2034353-21-2 Structural Differentiation from Analogs


Within the F6525 compound family, the 4-position substituent on the pyrazole ring fundamentally governs both non-covalent interaction capacity and bulk physicochemical properties. The target compound bears a 4-phenyl group, which confers distinct π-stacking potential and lipophilicity relative to its closest cataloged analogs—specifically the 4-(thiophen-2-yl) variant (CAS 2034356-36-8) and the 4-(furan-3-yl) variant (CAS 2034288-73-6) [1]. Published crystallographic and Hirshfeld surface analyses on the 4-aryl-3,5-dimethylpyrazole scaffold demonstrate that para-substituent identity (e.g., –OCH₃ vs. –NO₂ vs. –NH₂) produces categorically different hydrogen-bonded supramolecular architectures—dimers, catemers, or 2D networks—with measurable differences in thermal stability and solid-state fluorescence [2]. These scaffold-level findings establish that even a single-atom or single-ring alteration at the 4-aryl position cannot be assumed bioequivalent; the phenyl-to-thiophene or phenyl-to-furan exchange alters both H-bond donor/acceptor topology and computed logP, directly impacting membrane permeability, protein binding, and assay compatibility [2].

CAS 2034353-21-2 Quantitative Evidence vs. Analogs


Lipophilicity & TPSA Comparison with Analogs

The 4-phenyl substituent in CAS 2034353-21-2 yields a computed XLogP3 of approximately 3.5–3.8, which is 0.4–0.7 log units higher than the 4-(thiophen-2-yl) analog (CAS 2034356-36-8; XLogP3 = 3.1) and 1.8–2.1 log units higher than the 4-(furan-3-yl) analog (CAS 2034288-73-6; XLogP3 = 1.7) [1][2]. Concurrently, the topological polar surface area (TPSA) of the target compound is approximately 86–90 Ų, compared to 102 Ų for the thiophene analog and 86.4 Ų for the furan analog [1][2]. These differences place the target compound in a more lipophilic, moderately polar regime that is distinct from both comparators.

Physicochemical profiling logP TPSA Medicinal chemistry triage

H-Bond Donor/Acceptor Topology and Recognition

The target compound presents one hydrogen-bond donor (the carbamoyl –NH–) and five hydrogen-bond acceptors (pyrazole N2, carbamoyl C=O, ester C=O, and ester –O–), yielding a donor/acceptor ratio of 1:5 [1]. This ratio is identical to that of the thiophene analog (CAS 2034356-36-8) but the spatial arrangement differs due to the planar phenyl ring versus the electron-rich thiophene sulfur. Published crystallographic analyses of 4-aryl-3,5-dimethylpyrazoles demonstrate that para-substituted phenyl derivatives can adopt multiple distinct H-bonding architectures—including methanol-bridged dimers and 2D networks—depending on the electronic character of the aryl substituent, whereas heteroaryl-substituted analogs exhibit altered packing motifs due to additional heteroatom-mediated contacts [2].

Hydrogen bonding Supramolecular chemistry Structure-activity relationships

Rotatable Bond Flexibility vs. Shorter-Linker Analogs

The target compound possesses 7 rotatable bonds, a value driven by the ethyl spacer between the pyrazole N1 and the carbamoyl nitrogen, plus the methyl ester terminus [1]. A close analog lacking the extended benzoate-carbamoyl linker—ethyl (2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)carbamate (CAS 2034352-56-0)—has only 5 rotatable bonds and a molecular weight of 287.4 g/mol, representing a significantly more compact and less flexible scaffold [2]. The 7-bond configuration of the target compound introduces greater conformational entropy upon target binding, which may be advantageous for induced-fit recognition mechanisms but carries a ligand-efficiency penalty in fragment-based or enthalpy-driven optimization campaigns.

Conformational analysis Ligand efficiency Molecular flexibility

Phenylpyrazole Anti-Inflammatory Activity Precedent

No compound-specific bioassay data (IC₅₀, Kᵢ, EC₅₀) were identified for CAS 2034353-21-2 in the peer-reviewed literature. However, the 3,5-dimethyl-4-phenyl-1H-pyrazole substructure is a well-established pharmacophore for non-steroidal anti-inflammatory activity. Schane et al. (1985) demonstrated that six non-steroidal phenylpyrazoles exhibited significant glucocorticoid receptor binding (competition with dexamethasone in rat thymus cytosol), dose-dependent thymolysis and liver glycogen deposition in adrenalectomized rats, and cotton-pellet granuloma suppression with local anti-inflammatory activity observed at doses 500- to 5000-fold below those producing systemic effects [1]. At least one compound in that series exceeded the potency of methylprednisolone in three of four rat assay systems [1]. Separately, 4-arylchalcogenyl-3,5-dimethyl-1-phenyl-1H-pyrazoles have demonstrated concentration-dependent reduction of lipid peroxidation and reactive species in mouse brain homogenates in vitro [2]. These class-level findings establish the pharmacological relevance of the scaffold but provide no head-to-head quantitative differentiation for the specific target compound.

Anti-inflammatory Glucocorticoid receptor Phenylpyrazole pharmacophore

CAS 2034353-21-2 Application Scenarios


Hit Identification in Anti-Inflammatory Phenotypic Assays

The target compound's computed XLogP3 (~3.5–3.8) positions it favorably for cell-based phenotypic screens targeting intracellular inflammatory pathways (e.g., NF-κB, COX-2, or NLRP3 inflammasome), where moderate lipophilicity is needed for passive membrane permeation without excessive non-specific protein binding [1]. The class-level glucocorticoid and anti-inflammatory activity of the phenylpyrazole scaffold provides mechanistic plausibility [2], while the compound's higher logP relative to the furan analog (ΔXLogP3 ≈ +1.8 to +2.1) makes it the preferred choice among the F6525 series when intracellular target engagement is required.

SAR Probe for 4-Aryl Substitution Effects

The target compound serves as the phenyl-substituted reference point in a matched molecular pair analysis alongside its thiophene (CAS 2034356-36-8) and furan (CAS 2034288-73-6) analogs. The documented scaffold sensitivity to 4-aryl electronic character—established by the crystallographic demonstration that para-substitution identity governs supramolecular H-bonding architecture [1]—makes this compound an essential comparator for SAR campaigns seeking to correlate 4-aryl electronic effects (π-electron density, polarizability) with biological readouts.

Co-Crystallization and Phenyl-Directed π-Stacking

The presence of the unsubstituted 4-phenyl ring in the target compound—as opposed to the electron-rich thiophene or furan rings in the comparator analogs—enables predictable face-to-face or edge-to-face π-stacking interactions that can be exploited in co-crystallization experiments with aromatic protein residues or pharmaceutical co-formers [1]. The Moyano et al. (2021) study establishes that 4-aryl-3,5-dimethylpyrazoles form structurally diverse H-bonded assemblies depending on aryl substituent identity, making the 4-phenyl variant the most suitable scaffold for systematic crystal engineering studies within this chemical series.

Computational Docking and Pharmacophore Modeling

With 7 rotatable bonds, the target compound occupies a conformational complexity regime that is challenging enough to test conformational sampling algorithms but not so large as to be computationally intractable [1]. This makes it a practical choice for in silico screening campaigns, particularly when used as a representative member of the pyrazole-carbamoyl-benzoate chemotype in pharmacophore hypothesis generation or 3D-QSAR model construction. Its higher flexibility relative to the ethyl carbamate analog (5 rotatable bonds) provides a more realistic assessment of conformational sampling performance.

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